N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a chlorobenzyl group, and a fluoropyrimidine moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrrolidine derivative.
Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via an etherification reaction, where the pyrrolidine derivative reacts with a fluoropyrimidine alcohol under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicine, the compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research may include in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may enhance the performance of products in these sectors.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- N-(4-chlorobenzyl)-3-((5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- N-(4-chlorobenzyl)-3-((5-ethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and unique properties make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-3-1-11(2-4-12)7-21-16(23)22-6-5-14(10-22)24-15-19-8-13(18)9-20-15/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMVTNVUAJTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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